
1-Propanone, 3,3,3-trifluoro-2,2-dihydroxy-1-phenyl-
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Overview
Description
3,3,3-Trifluoro-2,2-dihydroxy-1-phenylpropan-1-one is a fluorinated organic compound with the molecular formula C9H7F3O3 It is characterized by the presence of trifluoromethyl and dihydroxy groups attached to a phenylpropanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,3-trifluoro-2,2-dihydroxy-1-phenylpropan-1-one can be achieved through several methods. One common approach involves the reaction of 3,3,3-trifluoro-1-phenylpropan-1-one with appropriate reagents to introduce the dihydroxy groups. The reaction conditions typically involve the use of strong bases or acids to facilitate the addition of hydroxyl groups to the carbonyl carbon.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
3,3,3-Trifluoro-2,2-dihydroxy-1-phenylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Scientific Research Applications
- Chemistry It serves as a building block in synthesizing more complex fluorinated compounds.
- Biology Its unique properties make it valuable for studying enzyme interactions and metabolic pathways.
- Industry It is used in producing specialty chemicals and materials with specific properties.
Potential as an Anesthetic Agent
Research indicates that analogues of 3,3,3-trifluoro-2-hydroxy-2-phenyl-propionamide have shown potential in reducing the minimum alveolar concentration (MAC) of isoflurane, an inhaled general anesthetic . One such analogue, 3,3,3-trifluoro-2-hydroxy-2-phenyl-propionamide (1), exhibited this effect without impacting heart rate or blood pressure at therapeutic concentrations, suggesting it may have fewer side effects . Further studies involved synthesizing and evaluating new racemic analogues for their effects on isoflurane MAC reduction and blood pressure . Preliminary data indicated that two new compounds potently reduced isoflurane MAC .
Chemical Reactions
3,3,3-Trifluoro-2,2-dihydroxy-1-phenylpropan-1-one can undergo several types of chemical reactions:
- Oxidation It can be oxidized to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
- Reduction Reduction reactions can convert the carbonyl group to an alcohol. Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often employed.
- Substitution The trifluoromethyl group can be substituted with other functional groups under appropriate conditions. Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Mechanism of Action
The mechanism of action of 3,3,3-trifluoro-2,2-dihydroxy-1-phenylpropan-1-one involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, while the dihydroxy groups may participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3,3,3-Trifluoro-1-phenylpropan-1-one: Similar in structure but lacks the dihydroxy groups.
1,1,1-Trifluoro-3-phenyl-2-propanone: Another fluorinated ketone with different substitution patterns.
2,3-Dihydroxy-1,1,1-trifluoropropane: Contains dihydroxy and trifluoromethyl groups but has a different backbone structure.
Uniqueness
3,3,3-Trifluoro-2,2-dihydroxy-1-phenylpropan-1-one is unique due to the combination of trifluoromethyl and dihydroxy groups on a phenylpropanone backbone. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Biological Activity
1-Propanone, 3,3,3-trifluoro-2,2-dihydroxy-1-phenyl- (CAS No. 50470-25-2), also known as 3,3,3-trifluoro-2,2-dihydroxy-1-phenylpropan-1-one, is a compound of increasing interest in biological research due to its unique chemical properties and potential therapeutic applications. This article explores its biological activity based on diverse sources and recent studies.
The molecular formula of the compound is C9H7F3O3 with a molecular weight of 220.145 g/mol. Its structure features a trifluoromethyl group which is known to enhance biological activity by influencing the lipophilicity and electronic properties of molecules.
Property | Value |
---|---|
Molecular Formula | C9H7F3O3 |
Molecular Weight | 220.145 g/mol |
LogP | 1.11250 |
PSA (Polar Surface Area) | 57.53000 |
Enzyme Inhibition
Research indicates that 1-Propanone, 3,3,3-trifluoro-2,2-dihydroxy-1-phenyl- exhibits significant enzyme inhibitory activity. A study highlighted its interaction with chicken liver carboxylesterase, showing that it acts as a potent inhibitor with a dissociation constant of 2.4 pM. The mechanism involves the formation of a complex that affects the enzyme's active site, leading to various metabolic consequences including the cleavage of the compound into fluoride ions and trifluoroacetate .
Anticancer Potential
The compound has been evaluated for its cytotoxic effects against various cancer cell lines. In particular, studies on Mannich bases related to this compound have reported antimicrobial and anticancer activities. These compounds demonstrated efficacy in inhibiting DNA topoisomerases, which are crucial for DNA replication and transcription in cancer cells .
Neuroprotective Effects
Trifluoromethyl ketones like this compound have been shown to provide neuroprotective effects against low potassium-induced apoptosis in cerebellar granule neurons (CGNs). Research indicates that these compounds can modulate neuronal survival pathways and potentially serve as therapeutic agents for neurodegenerative diseases .
Case Studies
- Enzyme Interaction Study : A detailed investigation into the interaction of this compound with chicken liver carboxylesterase revealed complex kinetics and multiple reaction pathways leading to various products, including a cross-linked adduct involving the enzyme's active site .
- Cytotoxicity Assessment : In vitro studies using androgen-independent human prostate cancer cells (PC-3) demonstrated that derivatives of this compound exhibit significant cytotoxicity, suggesting potential applications in cancer therapy .
Properties
CAS No. |
50470-25-2 |
---|---|
Molecular Formula |
C9H7F3O3 |
Molecular Weight |
220.14 g/mol |
IUPAC Name |
3,3,3-trifluoro-2,2-dihydroxy-1-phenylpropan-1-one |
InChI |
InChI=1S/C9H7F3O3/c10-9(11,12)8(14,15)7(13)6-4-2-1-3-5-6/h1-5,14-15H |
InChI Key |
USXUIGVLEBRYHC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(C(F)(F)F)(O)O |
Origin of Product |
United States |
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